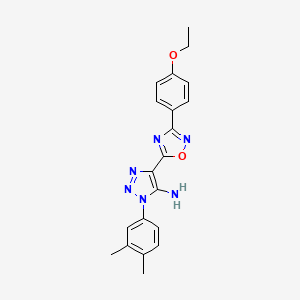

1-(3,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N6O2/c1-4-27-16-9-6-14(7-10-16)19-22-20(28-24-19)17-18(21)26(25-23-17)15-8-5-12(2)13(3)11-15/h5-11H,4,21H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCIUKXJEBVFSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates both triazole and oxadiazole moieties. These structural features are known to confer a range of biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of approximately 472.61 g/mol. The presence of both triazole and oxadiazole rings suggests potential interactions with various biological targets due to their electron-rich nature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and triazole scaffolds. The 1,3,4-oxadiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines through multiple mechanisms:

- Inhibition of Enzymes : These compounds can inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDACs) .

- Targeting Kinases : They also show activity against kinases that are crucial for tumor growth and survival .

A study demonstrated that certain oxadiazole derivatives exhibited IC50 values in the micromolar range against human cancer cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Activity

Compounds featuring the oxadiazole moiety have been reported to possess notable antimicrobial properties. For instance:

- Bacterial Inhibition : Specific derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function .

Other Biological Activities

In addition to anticancer and antimicrobial effects, the compound may also exhibit:

- Anti-inflammatory Properties : Some studies suggest that derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .

- Antioxidant Activity : The presence of aromatic rings may contribute to scavenging free radicals, thereby providing protective effects against oxidative stress .

Case Study 1: Anticancer Efficacy

In a study involving various 1,3,4-oxadiazole derivatives, one compound was evaluated for its cytotoxicity against breast cancer cell lines (T47D). It exhibited an IC50 value of 27.3 μM, demonstrating significant activity compared to control groups .

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of several oxadiazole-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives inhibited bacterial growth effectively at concentrations as low as 10 μg/mL .

Scientific Research Applications

Anticancer Properties

Research has shown that derivatives of 1,2,4-oxadiazole exhibit significant anticancer activity. The incorporation of the triazole moiety enhances this potential. For instance:

- A study highlighted that several 1,3,4-oxadiazole derivatives demonstrated cytotoxic effects against various cancer cell lines. Specifically, compounds containing the oxadiazole structure were effective against leukemia and breast cancer cell lines with inhibition rates exceeding 80% in some cases .

Antimicrobial Activity

Compounds with oxadiazole and triazole functionalities have been evaluated for their antimicrobial properties. The presence of electron-donating groups like ethoxy and dimethylphenyl enhances their interaction with microbial targets:

- Recent findings suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Antidiabetic Effects

The compound is also being investigated for its potential antidiabetic effects. Some studies indicate that oxadiazole derivatives can modulate glucose metabolism and improve insulin sensitivity:

- In vitro assays have shown promising results where specific derivatives reduced glucose levels in diabetic models .

Synthesis Approaches

The synthesis of 1-(3,4-dimethylphenyl)-4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine typically involves multi-step reactions including cyclization techniques. Efficient synthetic routes are crucial for producing these compounds in sufficient quantities for biological testing.

Case Study 1: Anticancer Activity

In a study conducted by Abdel K. Mansour et al., a series of oxadiazole derivatives were synthesized and screened against NCI's panel of human cancer cell lines. One notable compound showed an IC50 value of 0.67 µM against prostate cancer cells . This highlights the potential of such derivatives in cancer therapy.

Case Study 2: Antimicrobial Screening

A separate investigation focused on the antimicrobial efficacy of triazole-containing compounds. The study demonstrated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole’s Aromatic Group

1-(3,5-Dimethylphenyl)-4-[3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine (E595-0525)

- Structural Difference : The triazole’s phenyl group is substituted with methyl groups at 3,5-positions instead of 3,4-positions.

- Molecular formula and mass are identical to the target compound (C₂₀H₂₀N₆O₂, 386.42 g/mol), but isomerism may lead to divergent physicochemical properties .

1-(5-Chloro-2-Methylphenyl)-4-(3-(4-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl)-1H-1,2,3-Triazol-5-Amine

- Structural Difference : Incorporates a chlorine atom at position 5 and a methyl group at position 2 on the phenyl ring.

- Impact :

Variations in the Oxadiazole Substituent

1-(4-Ethoxyphenyl)-4-[3-(Pyridin-4-yl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine

- Structural Difference : The oxadiazole is substituted with a pyridin-4-yl group instead of 4-ethoxyphenyl.

- Impact :

4-[3-(4-Methylphenyl)-1,2,4-Oxadiazol-5-yl]-1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-Triazol-5-Amine

- Structural Difference : The oxadiazole bears a 4-methylphenyl group , and the triazole’s phenyl group has a trifluoromethyl (-CF₃) substituent.

- Impact :

Functional Group Modifications on the Triazole Core

4-(Benzo[d]Thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-Amine

- Structural Difference : Replaces the oxadiazole with a benzothiazole ring and introduces a 2-nitrophenyl group.

- Benzothiazole contributes to π-π stacking interactions .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Electronic Effects : The 4-ethoxyphenyl group in the target compound donates electrons via resonance, stabilizing the oxadiazole ring. Substitution with pyridine () or trifluoromethyl groups () alters electron density, impacting reactivity .

- Synthetic Feasibility : The Buchwald-Hartwig reaction () and click chemistry are common methods for triazole-oxadiazole hybrids, though regioselectivity remains a challenge .

Q & A

Basic Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of triazole and oxadiazole moieties. Aromatic protons (6.5–8.5 ppm) and amine protons (5–6 ppm) are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .

How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Advanced Question

- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design can identify interactions between solvent polarity, temperature, and reaction time .

- Catalyst Optimization : Test copper(I) variants (e.g., CuI vs. CuBr) for CuAAC to minimize side products. Ligands like TBTA enhance regioselectivity .

- In Situ Monitoring : Employ TLC or inline IR spectroscopy to track intermediate formation and adjust conditions dynamically .

How can computational methods guide the design of derivatives with enhanced bioactivity?

Advanced Question

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the electron-withdrawing oxadiazole ring may stabilize charge transfer in enzyme binding .

- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock. The ethoxyphenyl group’s hydrophobicity can be tuned to improve binding affinity .

- QSAR Modeling : Corrogate substituent effects (e.g., methyl vs. ethyl groups) with bioactivity data to prioritize synthetic targets .

What methodologies are used to assess the compound’s biological activity in vitro?

Basic Question

- Enzyme Inhibition Assays : Dose-response curves (IC₅₀ determination) using fluorogenic substrates for targets like proteases or kinases .

- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ values compared to controls like doxorubicin .

- Microplate Readers : High-throughput screening (384-well plates) to evaluate antimicrobial activity against Gram-positive/negative bacteria .

How can contradictory data on biological activity across studies be resolved?

Advanced Question

- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., R or Python) to identify confounding variables (e.g., solvent choice in assays) .

- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

- Structural Elucidation : Use X-ray crystallography to verify compound identity and rule out polymorphic effects .

What strategies elucidate structure-activity relationships (SAR) for this compound?

Advanced Question

- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., halogenation at the phenyl ring) and compare bioactivity .

- Pharmacophore Mapping : Identify critical moieties (e.g., triazole’s hydrogen-bonding capability) via 3D alignment with active analogs .

- Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

How does the compound’s stability vary under different storage conditions?

Basic Question

- Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Amine groups may oxidize, requiring inert atmosphere storage .

- Photostability : UV-Vis spectroscopy under ICH Q1B guidelines to assess decomposition under light; oxadiazole rings are prone to photolytic cleavage .

What factors influence regiochemical outcomes during triazole and oxadiazole formation?

Advanced Question

- Steric Effects : Bulky substituents (e.g., 3,4-dimethylphenyl) favor 1,4-triazole regioisomers over 1,5 in CuAAC due to transition-state stabilization .

- Electronic Effects : Electron-deficient alkynes accelerate oxadiazole cyclization by stabilizing intermediate nitrile oxides .

- Catalyst Control : Ruthenium catalysts in RuAAC can invert regioselectivity compared to CuAAC, enabling access to 1,5-triazoles .

How do hydrogen-bonding interactions in the solid state affect crystallinity and solubility?

Advanced Question

- X-ray Diffraction : Resolve crystal packing motifs. Intramolecular H-bonds (e.g., N–H⋯N in triazole) reduce solubility but enhance thermal stability .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H⋯O contacts from oxadiazole) to predict solubility in polar vs. nonpolar solvents .

- Co-Crystallization : Introduce co-formers (e.g., succinic acid) to disrupt H-bond networks and improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.